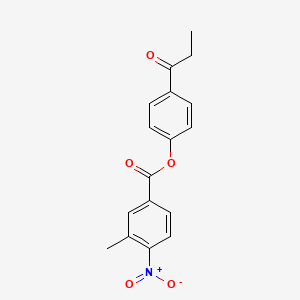

4-propionylphenyl 3-methyl-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "4-propionylphenyl 3-methyl-4-nitrobenzoate" often involves esterification reactions, as well as other organic synthesis techniques. For instance, the Fischer esterification reaction has been demonstrated as a simple method to synthesize related nitrobenzoic acid methyl esters, indicating a potential pathway for synthesizing derivatives of the compound [Kam, Levonis, & Schweiker, 2020].

Molecular Structure Analysis

Studies on similar compounds have provided insights into their molecular structure, showcasing how molecules are linked via hydrogen bonds to form complex structures. For example, certain methyl nitrobenzoates exhibit polarized structures and are linked into chains or sheets by a combination of hydrogen bonds, highlighting the intricate molecular arrangements these compounds can form [Portilla et al., 2007].

Chemical Reactions and Properties

Research into compounds like "4-propionylphenyl 3-methyl-4-nitrobenzoate" reveals various chemical reactions they undergo, such as aminolysis, which is influenced by the presence of substituents like the o-methyl group. These reactions are characterized by their mechanisms and rate constants, providing a deeper understanding of their chemical behavior [Um et al., 2005].

Physical Properties Analysis

The physical properties of similar nitrobenzoates have been explored through their crystallization behaviors and interactions, such as hydrogen bonding patterns and crystal packing, which can influence their stability, solubility, and other physical characteristics [Kumarasinghe, Hruby, & Nichol, 2009].

Chemical Properties Analysis

Further studies on related compounds examine the impact of different groups and substituents on their chemical properties, such as reactivity and selectivity in substitution reactions. This research sheds light on how specific structural features can affect the chemical behavior and potential applications of these compounds [Castro et al., 2003].

Scientific Research Applications

Synthesis and Characterization

- Research on structurally related nitrobenzoates focuses on their synthesis and characterization, particularly their use in developing novel compounds with potential applications in materials science and biochemistry. For instance, Schiff base ligands containing azo groups and their copper(II) and cobalt(II) complexes were synthesized and characterized for their magnetic properties and potential biological activity, indicating a methodology that could apply to related compounds (Ahmadi & Amani, 2012).

Organic Chemistry Applications

- Studies in organic chemistry have explored the effects of substituents on the rate and mechanism of reactions involving nitrobenzoate derivatives. This includes investigations into aminolysis reactions of substituted phenyl 2-methylbenzoates, providing insights into the impact of molecular structure on chemical reactivity, which is crucial for designing synthetic pathways (Um et al., 2005).

Luminescence and Sensitization

- The development of luminescent materials using nitrobenzoate derivatives has been explored, with applications in sensing and light-emitting devices. Research on Eu(III) and Tb(III) complexes with thiophenyl-derivatized nitrobenzoato ligands highlights their potential as sensitizers in luminescent materials, offering pathways for the development of advanced optical materials (Viswanathan & Bettencourt-Dias, 2006).

Material Science and Corrosion Inhibition

- In material science, derivatives of nitrobenzoates have been investigated for their corrosion inhibition properties. For instance, synthesized oxadiazole derivatives were studied for their effectiveness in preventing mild steel dissolution, illustrating the potential of nitrobenzoate-related compounds in corrosion protection applications (Kalia et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(4-propanoylphenyl) 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-3-16(19)12-4-7-14(8-5-12)23-17(20)13-6-9-15(18(21)22)11(2)10-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMWPTDBEYYZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propionylphenyl 3-methyl-4-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)